Boc-homoarg-oh hcl
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Overview
Description
Boc-homoarginine hydrochloride: is an organic compound that serves as a derivative of homoarginine. It is commonly used in peptide synthesis and chemical synthesis as a protecting group for amino acids. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group, which protects the amino functional group of homoarginine, preventing unwanted reactions during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Boc-homoarginine hydrochloride typically involves the reaction of Boc-homoarginine with hydrochloric acid. The Boc group is introduced to the amino group of homoarginine using di-tert-butyl dicarbonate under basic conditions. This reaction forms a stable carbamate, protecting the amino group from further reactions .
Industrial Production Methods: Industrial production of Boc-homoarginine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate, followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Boc-homoarginine hydrochloride undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane or ethyl acetate.
Substitution: Various nucleophiles such as amines, alcohols, and thiols can react with the protected amino group under basic or neutral conditions.
Major Products:
Scientific Research Applications
Chemistry: Boc-homoarginine hydrochloride is widely used in peptide synthesis as a protecting group for amino acids. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins .
Biology and Medicine: In biological research, Boc-homoarginine hydrochloride is used to study enzyme inhibition and protein interactions. It serves as a tool to investigate the role of homoarginine in various biochemical pathways .
Industry: In the pharmaceutical industry, Boc-homoarginine hydrochloride is used in the synthesis of peptide-based drugs and other bioactive compounds. Its stability and ease of deprotection make it a valuable reagent in drug development .
Mechanism of Action
The mechanism of action of Boc-homoarginine hydrochloride involves the protection of the amino group through the formation of a stable carbamate. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, forming a tetrahedral intermediate. The resulting carbamate is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amino group .
Comparison with Similar Compounds
Homoarginine: A homologue of arginine, used in similar applications but without the Boc protection.
Boc-lysine: Another Boc-protected amino acid, used in peptide synthesis for the protection of lysine residues.
Uniqueness: Boc-homoarginine hydrochloride is unique due to its specific application in protecting the amino group of homoarginine. Its stability under various conditions and ease of deprotection make it a preferred choice in peptide synthesis and other chemical applications .
Conclusion
Boc-homoarginine hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its role as a protecting group for amino acids facilitates the synthesis of complex peptides and proteins, making it an invaluable tool in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C12H25ClN4O4 |
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Molecular Weight |
324.80 g/mol |
IUPAC Name |
6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H |
InChI Key |
PPMKMWFCZLRHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |
Origin of Product |
United States |
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